molecular formula C22H21ClN6 B2975441 N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955305-63-2

N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2975441
CAS No.: 955305-63-2
M. Wt: 404.9
InChI Key: LHLBLDFMAOSYBM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical research compound designed around the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established core structure in medicinal chemistry known to mimic the purine base of ATP . This molecular framework is recognized for its potential to interact with the adenosine triphosphate (ATP)-binding sites of various kinase enzymes, which are critical signaling proteins involved in cellular processes such as proliferation and survival . The specific substitution pattern of this derivative—featuring a 3-chloroanilino group at the 4-position and a piperidino group at the 6-position—is characteristic of compounds engineered to probe kinase inhibition. Researchers investigate such compounds primarily for their potential as inhibitors of oncogenic kinases. Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated significant research value in targeting key tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , as well as serine-threonine kinases like p70S6K and Akt , and cyclin-dependent kinases (CDKs) like CDK2 . The mechanism of action under investigation for this class of inhibitors involves competitive binding at the ATP-binding cleft of the target kinase, thereby disrupting phosphorylation events and subsequent downstream signaling pathways that drive pathological processes such as uncontrolled tumor growth . This compound is offered exclusively to facilitate in vitro biochemical and cell-based studies to further elucidate kinase function and validate new therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c23-16-8-7-9-17(14-16)25-20-19-15-24-29(18-10-3-1-4-11-18)21(19)27-22(26-20)28-12-5-2-6-13-28/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLBLDFMAOSYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20ClN5\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_5

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a piperidine and a chlorophenyl group, contributing to its biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer properties and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines, including:

  • HCT116 (human colon carcinoma)
  • HEP2 (epidermoid carcinoma)

In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to interact with various enzymes due to their ability to mimic substrate structures. This compound may inhibit specific kinases or other enzymes involved in cancer progression and inflammation .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing the proliferation of cancerous cells.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, it can alter the biochemical landscape of cancer cells .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

Study 1: Antitumor Activity

A study involving a series of synthesized pyrazolo derivatives showed that compounds with a similar scaffold exhibited IC50 values in the nanomolar range against HCT116 cells. The presence of electron-withdrawing groups like chlorine enhanced the cytotoxicity compared to their unsubstituted counterparts .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific kinases by pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that modifications at the piperidine nitrogen significantly affected inhibitory potency against target enzymes .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares structural features, molecular weights, and synthesis yields of key analogs:

Compound Name Position 6 Substituent Position 4 Substituent Molecular Weight (g/mol) Yield (%)
Target Compound Piperidin-1-yl 3-Chlorophenyl 376.84 N/A
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2d) Isopropylthio 3-Chlorophenyl 430.30 65
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2a/SI388) Methylthio 2-Chlorophenyl 430.30 69
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine None (unsubstituted) 3-Chlorophenyl 384.26 39
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Piperidin-3-yl 4-Phenoxyphenyl 386.45 N/A

Key Observations :

  • Piperidinyl vs. Thioether Groups : The target compound’s piperidin-1-yl group reduces molecular weight compared to sulfur-containing analogs (e.g., 2d, 2a) and improves solubility due to the tertiary amine’s basicity.
  • Chlorophenyl Position : The 3-chlorophenyl substituent (target compound) may confer distinct steric and electronic effects compared to 2-chlorophenyl (2a) or unsubstituted derivatives .

Physicochemical and Spectroscopic Data

  • Melting Points : Thioether analogs (e.g., 2a: 169–171°C ) exhibit higher melting points than piperidinyl derivatives, likely due to reduced molecular flexibility.
  • NMR/IR Signatures :
    • 1H NMR : Aromatic protons (δ 7.30–7.60 ppm) and NH stretches (IR ~3156 cm⁻¹) are consistent across analogs .
    • Piperidinyl Protons : Expected multiplets at δ 1.50–3.50 ppm for the piperidine ring .

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound is typically synthesized via multi-step nucleophilic substitution and oxidation reactions. A representative method involves:

  • Step 1 : Sulfonylation of intermediates using reagents like m-chloroperoxybenzoic acid (mCPBA) in chloroform at 0°C, followed by NaHCO3 washing and column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .
  • Step 2 : Substitution reactions with piperidine under reflux conditions in solvents like 1-butanol/DMSO, monitored by TLC and purified via chromatography . Key characterization includes ¹H-NMR (e.g., δ 3.48 ppm for SO2CH3 groups) and elemental analysis (e.g., C 56.40% theoretical vs. 56.52% observed) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Researchers employ:

  • ¹H-NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 7.23–7.90 ppm) and hydrogen bonding (NH peaks at δ 10.89 ppm) .
  • Elemental analysis : Discrepancies in sulfur content (e.g., 7.53% theoretical vs. 7.23% observed) may indicate residual solvents, requiring repeated purification .
  • Melting point consistency : Sharp melting ranges (e.g., 225–227°C) validate crystalline purity .

Advanced Research Questions

Q. How can researchers optimize low yields (<50%) in the final substitution step with piperidine?

Low yields often arise from steric hindrance or solvent incompatibility. Mitigation strategies include:

  • Solvent optimization : Replacing 1-butanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperidine .
  • Catalytic additives : Introducing Cs2CO3 or Pd2(dba)3/XPhos to facilitate coupling, as seen in analogous pyrimidine syntheses (yields improved from 30% to 70%) .
  • Temperature modulation : Prolonged heating (24–48 hrs) at 100°C to overcome kinetic barriers .

Q. How to resolve contradictions in biological activity data across studies (e.g., antibacterial vs. anticancer effects)?

Discrepancies may stem from:

  • Strain-specific activity : For example, S. aureus Newman (Gram-positive) shows higher susceptibility due to lack of efflux pumps compared to E. coli XL-1 (Gram-negative) .
  • Substituent effects : The piperidin-1-yl group enhances membrane permeability in anticancer assays but may reduce antibacterial efficacy due to hydrophobicity .
  • Assay conditions : Varying DMSO concentrations (e.g., 20 mg/mL stock solutions) can alter compound solubility and bioavailability .

Q. What structural features influence the compound’s binding to kinase targets?

  • Piperidin-1-yl group : Enhances π-π stacking with kinase ATP-binding pockets, as observed in pyrazolo[3,4-d]pyrimidine derivatives .
  • 3-Chlorophenyl substituent : Introduces steric and electronic effects, with Cl acting as a hydrogen bond acceptor in X-ray structures (dihedral angles ~12.8° between aromatic planes) .
  • Pyrazolo-pyrimidine core : Rigid planar structure facilitates intercalation into DNA or enzyme active sites, validated via molecular docking studies .

Q. How can researchers design Structure-Activity Relationship (SAR) studies for analogs of this compound?

  • Core modifications : Replace piperidine with morpholine or azabicyclo groups to alter lipophilicity (logP) and solubility .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF3 at pyrimidine-C2) to enhance metabolic stability, as seen in trifluoromethyl-pyrimidine analogs .
  • Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic systems (e.g., pyridyl) to modulate target selectivity .

Methodological Considerations

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • High-resolution mass spectrometry (HRMS) : Detects degradation products (e.g., dechlorinated or oxidized metabolites) .
  • pH-dependent solubility assays : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to predict oral bioavailability .
  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor via HPLC for impurity profiling .

Q. How to address low reproducibility in biological assays involving this compound?

  • Standardized inoculum preparation : Use mid-log-phase bacterial cultures (OD600 = 0.5) to ensure consistent growth conditions .
  • DMSO concentration controls : Limit DMSO to <1% (v/v) to avoid solvent toxicity artifacts .
  • Dose-response validation : Perform triplicate IC50 determinations with error margins <15% .

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